molecular formula C13H14ClNO B15091469 [1,1'-Biphenyl]-4-ol, 3'-(aminomethyl)-, hydrochloride CAS No. 865589-97-5

[1,1'-Biphenyl]-4-ol, 3'-(aminomethyl)-, hydrochloride

Cat. No.: B15091469
CAS No.: 865589-97-5
M. Wt: 235.71 g/mol
InChI Key: SZNODDZCRMCGPS-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-4-ol, 3’-(aminomethyl)-, hydrochloride is a chemical compound with the molecular formula C13H13NO·HCl. This compound is known for its unique structure, which includes a biphenyl core with a hydroxyl group at the 4-position and an aminomethyl group at the 3’-position. The hydrochloride salt form enhances its solubility and stability, making it useful in various applications.

Scientific Research Applications

Chemistry

In chemistry, [1,1’-Biphenyl]-4-ol, 3’-(aminomethyl)-, hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .

Biology

In biological research, this compound is used as a probe to study enzyme-substrate interactions and receptor binding. Its aminomethyl group can be modified to attach fluorescent tags or other markers .

Medicine

In medicine, [1,1’-Biphenyl]-4-ol, 3’-(aminomethyl)-, hydrochloride is investigated for its potential therapeutic properties. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent .

Industry

Industrially, this compound is used in the production of polymers and as an intermediate in the synthesis of dyes and pigments .

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-4-ol, 3’-(aminomethyl)-, hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with enzymes or receptors, modulating their activity. The biphenyl core provides a rigid scaffold that enhances binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both hydroxyl and aminomethyl groups in [1,1’-Biphenyl]-4-ol, 3’-(aminomethyl)-, hydrochloride makes it unique. This dual functionality allows for diverse chemical reactions and interactions with biological targets, enhancing its versatility in research and industrial applications .

Properties

CAS No.

865589-97-5

Molecular Formula

C13H14ClNO

Molecular Weight

235.71 g/mol

IUPAC Name

4-[3-(aminomethyl)phenyl]phenol;hydrochloride

InChI

InChI=1S/C13H13NO.ClH/c14-9-10-2-1-3-12(8-10)11-4-6-13(15)7-5-11;/h1-8,15H,9,14H2;1H

InChI Key

SZNODDZCRMCGPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=C(C=C2)O)CN.Cl

Origin of Product

United States

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